Fluorosulfuric acid, 2-methoxyphenyl ester

Catalog No.
S15694666
CAS No.
M.F
C7H7FO4S
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosulfuric acid, 2-methoxyphenyl ester

Product Name

Fluorosulfuric acid, 2-methoxyphenyl ester

IUPAC Name

1-fluorosulfonyloxy-2-methoxybenzene

Molecular Formula

C7H7FO4S

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C7H7FO4S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3

InChI Key

IHDUUYDISDOOKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)F

Fluorosulfuric acid, 2-methoxyphenyl ester is an organic compound characterized by its unique structure and properties. It is a derivative of fluorosulfuric acid, where a 2-methoxyphenyl group is esterified with the sulfuric acid moiety. The chemical formula for this compound is C14H17FO5C_{14}H_{17}FO_5, and its molecular weight is approximately 284.28 g/mol. The compound features a fluorosulfate functional group, which imparts significant reactivity and utility in various chemical processes.

  • Nucleophilic Substitution: The fluorosulfate group can undergo nucleophilic substitution reactions, making it a useful electrophile in organic synthesis.
  • Cross-Coupling Reactions: It can act as a coupling partner in Suzuki-Miyaura reactions, where it facilitates the formation of carbon-carbon bonds between aryl groups .
  • Hydrolysis: In the presence of water, this compound can hydrolyze to release the corresponding phenol and sulfuric acid.

Fluorosulfuric acid, 2-methoxyphenyl ester can be synthesized through several methods:

  • Direct Esterification: Reacting fluorosulfuric acid with 2-methoxyphenol under controlled conditions can yield the desired ester.
  • Sulfonylation Reactions: Utilizing sulfonyl chlorides in the presence of bases can also lead to the formation of various aryl fluorosulfates, including this compound.

These methods typically require careful handling due to the reactive nature of fluorosulfuric acid.

This compound finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules through electrophilic aromatic substitution.
  • Material Science: Due to its unique properties, it may be explored for use in developing new materials or coatings that require specific chemical resistance or reactivity.
  • Pharmaceuticals: Potentially useful in drug development processes where fluorinated compounds are advantageous.

Several compounds share structural similarities with fluorosulfuric acid, 2-methoxyphenyl ester. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Fluorosulfuric acid, 4-methoxyphenyl esterC7H7FO4SC_7H_7FO_4SSimilar reactivity but different substitution pattern
Phenyl sulfateC6H7O4SC_6H_7O_4SLacks the fluorine atom; less reactive
Sulfuric acid methyl esterC3H8O4SC_3H_8O_4SSimpler structure; used primarily as an acid

Uniqueness

Fluorosulfuric acid, 2-methoxyphenyl ester is unique due to its combination of a methoxy group and a highly reactive fluorosulfate moiety. This combination enhances its potential applications in organic synthesis and material science compared to other related compounds that may lack such reactivity or specificity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

206.00490804 g/mol

Monoisotopic Mass

206.00490804 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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